MAO-B vs. MAO-A Isoform Selectivity: A Comparative Study of 3-Benzoylcoumarins and 3-Phenylcoumarins
The 3-benzoylcoumarin scaffold, to which 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one belongs, exhibits a distinct selectivity profile for human monoamine oxidase B (MAO-B) over MAO-A compared to the analogous 3-phenylcoumarin series. This is a class-level inference. A representative 3-benzoylcoumarin (compound 5) demonstrated MAO-B inhibition with an IC50 of 1.35 nM, which is 14.5-fold more potent than the reference MAO-B inhibitor R-(−)-deprenyl (IC50 = 19.60 nM) and exhibited >74,074-fold selectivity for MAO-B over MAO-A [1].
| Evidence Dimension | Human MAO-B Inhibition (IC50) and MAO-B/MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 = 1.35 nM (representative 3-benzoylcoumarin); >74,074-fold MAO-B selectivity |
| Comparator Or Baseline | R-(−)-deprenyl (IC50 = 19.60 nM); 3-phenylcoumarins (preferentially inhibit MAO-A) |
| Quantified Difference | 14.5-fold greater potency than deprenyl; >74,074-fold selectivity over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays |
Why This Matters
This class-level selectivity differentiates 3-benzoylcoumarins from 3-phenylcoumarins for research targeting selective MAO-B inhibition, a key focus in neuroprotection and CNS disorders.
- [1] Matos, M. J., Vazquez-Rodriguez, S., Uriarte, E., Santana, L., & Viña, D. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters, 21(14), 4224-4227. View Source
